(4-Methoxy-3-methylphenyl)(phenyl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
804499-51-2 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(4-methoxy-3-methylphenyl)-phenylmethanol |
InChI |
InChI=1S/C15H16O2/c1-11-10-13(8-9-14(11)17-2)15(16)12-6-4-3-5-7-12/h3-10,15-16H,1-2H3 |
InChI Key |
JIURXQALUTZYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)O)OC |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 4 Methoxy 3 Methylphenyl Phenyl Methanol
Oxidation Reactions of Diaryl Methanols
The oxidation of diaryl methanols is a fundamental transformation that typically yields the corresponding diaryl ketones. This process is a cornerstone of organic synthesis for creating carbonyl compounds. researchgate.netacademie-sciences.fr The challenge often lies in achieving high selectivity and yield while using environmentally benign and efficient methods, avoiding over-oxidation or side reactions.
A wide array of metal-based catalysts and stoichiometric oxidants have been developed for the oxidation of benzylic alcohols. These methods vary in terms of efficiency, selectivity, and reaction conditions.
Metal-catalyzed oxidations often utilize molecular oxygen or peroxides as the terminal oxidant, making them attractive from a green chemistry perspective. acs.org Copper complexes, in particular, have been widely studied. For instance, a combination of Cu(OAc)₂ with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and Et₂NH selectively oxidizes benzylic alcohols to their corresponding carbonyls under aerobic conditions. Metal-Organic Frameworks (MOFs) like Cu₃(BTC)₂ have also been employed as heterogeneous catalysts, working in synergy with TEMPO to facilitate the aerobic oxidation of benzylic alcohols with high selectivity for the aldehyde or ketone product. acs.org Bimetallic nanoparticles, such as gold-palladium (Au-Pd) clusters, have demonstrated remarkable catalytic activity for the selective aerobic oxidation of benzyl (B1604629) alcohol, where the palladium atoms can enhance the activation of O₂ and stabilize reaction intermediates. mdpi.com
Stoichiometric oxidants are also commonly used, despite often producing significant amounts of waste. academie-sciences.fr Manganese dioxide (MnO₂) is a classic reagent for the selective oxidation of benzylic and allylic alcohols, though it often requires activation and a large excess to be effective. academie-sciences.frnih.gov A more practical system involves using manganese(III) acetate (B1210297) (Mn(OAc)₃) as a co-oxidant with a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This method is highly chemoselective for electron-rich benzylic and allylic alcohols, converting them rapidly to carbonyl compounds under mild conditions. nih.gov
Table 1: Comparison of Metal-Catalyzed and Stoichiometric Oxidation Systems for Benzylic Alcohols
| Oxidation System | Type | Key Reagents | Typical Conditions | Selectivity/Yield | Reference |
| Copper/TEMPO Aerobic Oxidation | Metal-Catalyzed | Cu(OAc)₂, TEMPO, Et₂NH, O₂ | Acetonitrile, Room Temp. | Excellent selectivity for benzylic/allylic alcohols. | |
| MOF-Catalyzed Aerobic Oxidation | Metal-Catalyzed | Cu₃(BTC)₂, TEMPO, O₂ | Acetonitrile, 75 °C | >98% selectivity for benzaldehyde (B42025) from benzyl alcohol. | acs.org |
| DDQ/Manganese(III) Acetate | Stoichiometric (Catalytic DDQ) | DDQ (catalytic), Mn(OAc)₃ | Dichloromethane, Room Temp. | High yields, chemoselective for electron-rich benzylic and allylic alcohols. | nih.gov |
| Activated Manganese Dioxide | Stoichiometric | MnO₂ | Various solvents, Room Temp. | Selective for benzylic/allylic alcohols, but requires large excess. | academie-sciences.frnih.gov |
| Au-Pd Bimetallic Cluster | Metal-Catalyzed | Au-Pd nanoparticles, O₂ | Solvent-free or various solvents | High catalytic activity and selectivity for benzaldehyde. | mdpi.com |
Electrochemical and photochemical methods offer sustainable alternatives to traditional oxidation reactions, often operating under mild conditions without the need for chemical oxidants. rsc.orgrsc.org The (photo)electrochemical oxidation of benzyl alcohol and its derivatives serves as a crucial model system for these technologies. rsc.orgrsc.org
Electrocatalytic oxidation relies on metal electrocatalysts, such as gold, nickel, or cobalt, to mediate the transfer of protons and electrons at the liquid-solid interface. rsc.org The choice of electrode material and reaction conditions can be tuned to control product selectivity, yielding either benzaldehyde or benzoic acid. rsc.org In some systems, mediators are used to facilitate the oxidation of substrates that are difficult to oxidize directly on the electrode surface. For example, 2,2,2-trifluoroethanol (B45653) has been shown to act as a hydrogen atom transfer (HAT) mediator, enabling the electrochemical oxidation of even electron-deficient benzyl alcohols. acs.org Similarly, in situ generated imidazolium (B1220033) radicals can steer the selective electro-oxidation of benzylic C-H bonds to furnish benzylic alcohols, preventing the common issue of over-oxidation to ketones. acs.org
Photoelectrocatalysis combines photocatalysis with an applied electrical bias to enhance reaction efficiency. A synergistic system using a bisphosphonium photocatalyst and a cobalt co-catalyst has been developed for the selective oxidation of benzylic alcohols under oxidant-free conditions, achieving exclusive selectivity for the aldehyde products. rsc.org These advanced oxidative pathways represent a frontier in green chemistry, providing insights into biomass conversion and the synthesis of valuable chemicals. rsc.orgrsc.org
A primary goal in the oxidation of diaryl methanols is the selective formation of the corresponding carbonyl compound, such as (4-Methoxy-3-methylphenyl)(phenyl)methanone from (4-Methoxy-3-methylphenyl)(phenyl)methanol. Achieving high selectivity requires preventing over-oxidation, particularly to carboxylic acids, which is a common challenge with primary benzylic alcohols. acs.orgyoutube.com
Several catalytic systems are designed specifically for this selective transformation. The Cu(OAc)₂/TEMPO system is noted for its excellent selectivity in the aerobic oxidation of benzylic alcohols to aldehydes and ketones. Similarly, photocatalytic methods, like the one employing a synergistic bisphosphonium and cobalt catalyst, can provide exclusive selectivity for aldehyde products from primary benzylic alcohols. rsc.org Traditional reagents like pyridinium (B92312) chlorochromate (PCC) in anhydrous solvents are well-known for stopping the oxidation of primary alcohols at the aldehyde stage. youtube.comgordon.edu
Metal-free approaches have also emerged as a green and efficient strategy. The direct oxidation of diarylmethanes to diaryl ketones can be achieved using molecular oxygen (O₂) as the oxidant, promoted by a base such as potassium bis(trimethylsilyl)amide (KHMDS), avoiding the use of any metal catalysts. mdpi.comresearchgate.net For the oxidation of alcohols, environmentally safer oxidizing agents like hydrogen peroxide, activated by catalysts such as sodium molybdate (B1676688) or novel deep eutectic solvents, provide an efficient and selective route to carbonyl compounds. gordon.edufrontiersin.org
Table 2: Reagents for Selective Oxidation of Benzylic Alcohols to Carbonyls
| Reagent/System | Oxidant | Key Features | Product from this compound | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cu(OAc)₂/TEMPO | O₂ | High selectivity for benzylic alcohols, mild conditions. | (4-Methoxy-3-methylphenyl)(phenyl)methanone | | | DDQ/Mn(OAc)₃ | Mn(OAc)₃ | Fast, chemoselective for electron-rich systems. | (4-Methoxy-3-methylphenyl)(phenyl)methanone | nih.gov | | Pyridinium Chlorochromate (PCC) | PCC | Anhydrous conditions prevent over-oxidation of primary alcohols. | (4-Methoxy-3-methylphenyl)(phenyl)methanone | youtube.comgordon.edu | | KHMDS/O₂ | O₂ | Metal-free C(sp³)-H oxidation of diarylmethanes to ketones. | (4-Methoxy-3-methylphenyl)(phenyl)methanone | mdpi.comresearchgate.net | | Bisphosphonium/Cobalt Catalyst | Light (Photocatalytic) | Oxidant-free, exclusive selectivity for aldehydes from primary alcohols. | (4-Methoxy-3-methylphenyl)(phenyl)methanone | rsc.org |
Nucleophilic Substitution Reactions Involving the Benzylic Hydroxyl Group
The hydroxyl group of a benzylic alcohol is a poor leaving group. However, upon protonation or activation, it can be displaced by a variety of nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the benzylic position, making diaryl methanols versatile precursors for more complex molecules like triarylmethanes. nih.govrsc.org
Dehydroxylative cross-coupling involves the direct replacement of the hydroxyl group with a nucleophile, bypassing the need to first convert the alcohol into a halide or sulfonate ester. A significant challenge is the activation of the C-O bond. nih.gov
Acid catalysis is a common strategy. For example, p-Toluenesulfonic acid (TsOH) has been shown to effectively catalyze the dehydroxylative cross-coupling of benzylic alcohols with phenols and their derivatives. nih.govnih.govrsc.org This reaction proceeds under mild conditions and provides a direct route to para-alkylated phenols with high regioselectivity. nih.govnih.govrsc.org The proposed mechanism involves the acid-catalyzed dehydration of the alcohol to form a stabilized benzylic carbocation, which then undergoes a Friedel-Crafts-type alkylation with the electron-rich phenol. nih.gov
Another innovative approach involves the use of a halogen bond (XB) donor in combination with a trimethylsilyl (B98337) halide. nih.govorganic-chemistry.org This dual catalytic system activates the alcohol's hydroxyl group, facilitating its displacement by various nucleophiles, including those from organosilanes like allyltrimethylsilane (B147118) and trimethylsilyl cyanide. nih.govorganic-chemistry.org Mechanistic studies suggest this reaction proceeds via an Sₙ1 pathway through a carbocation intermediate, highlighting the importance of forming a stabilized cation, which is readily achieved with diaryl methanols. organic-chemistry.org
The benzylic hydroxyl group can be converted into a better leaving group to facilitate substitution reactions for the formation of C-C and C-heteroatom bonds. nih.govresearchgate.net This two-step approach broadens the scope of accessible products.
For C-C bond formation, a prominent example is the synthesis of triarylmethanes. nih.govresearchgate.net One strategy involves converting the diaryl methanol (B129727) into a diarylmethyl ester, such as a pentafluorobenzoate ester. This derivative can then participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids, yielding a wide range of triarylmethanes under mild conditions. nih.gov This method is significant as it is compatible with substrates that are challenging for traditional acid-catalyzed Friedel-Crafts reactions. nih.gov
For C-N bond formation, Lewis acids can be used to promote the direct substitution of the hydroxyl group. Tin(IV) chloride (SnCl₄) has been reported as an inexpensive and effective catalyst for the reaction of secondary benzylic alcohols with various nitrogen nucleophiles, including sulfonamides, carboxamides, and azides. researchgate.net This method provides a mild and efficient route to form C-N bonds in good to excellent yields at room temperature. researchgate.net Alternatively, "hydrogen-borrowing" catalysis, using iron or ruthenium complexes, enables the coupling of alcohols with amines. acs.org In this process, the alcohol is temporarily oxidized to a carbonyl compound, which then forms an imine with the amine before being reduced in situ to form the new C-N bond. acs.org
Molecular Rearrangement Reactions
The presence of a hydroxyl group on a benzylic carbon makes this compound susceptible to acid-catalyzed reactions. In the presence of a strong acid, the hydroxyl group is protonated, forming a good leaving group (water) and generating a secondary benzylic carbocation. This carbocation is stabilized by resonance delocalization over both aromatic rings.
The stability of this carbocation is significantly enhanced by the electron-donating methoxy (B1213986) and methyl groups on one of the phenyl rings. The +M effect of the methoxy group and the +I effect of the methyl group at the para and meta positions, respectively, to the carbocationic center, delocalize the positive charge, thereby stabilizing the intermediate.
While this carbocation can be trapped by nucleophiles, it can also undergo rearrangement to form a more stable carbocation, if possible. However, in the case of this compound, the secondary benzylic carbocation formed is already well-stabilized. A 1,2-hydride or 1,2-phenyl shift would not necessarily lead to a more stable intermediate. Therefore, under conditions that favor rearrangement, other pathways such as cyclization (see section 3.4.1) or reaction with a nucleophile are more likely to occur.
In related diarylmethyl systems, acid-catalyzed rearrangements can be prominent, especially when a less stable carbocation can rearrange to a more stable one. For instance, if one of the aryl groups were to be replaced with a group less capable of stabilizing a positive charge, a rearrangement involving the migration of the more electron-rich (4-methoxy-3-methylphenyl) group could be envisioned.
| Reactant | Acid Catalyst | Potential Intermediate | Rearrangement Type | Expected Product(s) |
| This compound | H₂SO₄, HCl | (4-Methoxy-3-methylphenyl)(phenyl)methyl carbocation | Unlikely to be significant | Substitution or cyclization products |
Cyclization and Annulation Reactions
The carbocation intermediate generated from this compound under acidic conditions can undergo intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction) to form a fluorene (B118485) derivative. This type of cyclization, often referred to as a Brunn reaction, is a common method for synthesizing fluorenes from diarylmethanols.
The electron-rich nature of the 4-methoxy-3-methylphenyl ring makes it a prime candidate for the intramolecular electrophilic attack. The cyclization is expected to occur at the position ortho to the methyl group and meta to the methoxy group, as this position is sterically accessible and activated by the electron-donating groups. The resulting product would be a substituted fluorene, specifically 2-methoxy-3-methylfluorene. The reaction is driven by the formation of a stable, conjugated polycyclic aromatic system.
In a similar vein, the synthesis of methoxy dibenzofluorene (B14450075) derivatives has been achieved through the cyclodehydration of related intermediates, highlighting the feasibility of such intramolecular cyclization pathways. frontiersin.orgresearchgate.net
| Reactant | Reaction Type | Conditions | Key Intermediate | Major Product |
| This compound | Acid-catalyzed intramolecular cyclization | Strong acid (e.g., H₂SO₄, PPA) | (4-Methoxy-3-methylphenyl)(phenyl)methyl carbocation | 2-Methoxy-3-methylfluorene |
Radical-mediated reactions offer an alternative pathway for the cyclization of diaryl methanols. While less common than cationic cyclizations for this class of compounds, a hypothetical radical cyclization of this compound could be initiated by the homolytic cleavage of the C-O bond, although this would require high temperatures or photochemical activation.
A more plausible route would involve the conversion of the hydroxyl group into a better radical precursor, such as a halide or a xanthate ester (as in the Barton-McCombie deoxygenation). Subsequent generation of a benzylic radical at the central carbon would be followed by intramolecular radical addition to the unsubstituted phenyl ring. This would lead to a cyclohexadienyl radical intermediate, which would then aromatize by losing a hydrogen atom to yield the fluorene skeleton.
Alternatively, oxidative cyclization methods can be employed. For instance, the oxidation of related 2-(hydroxymethyl)biphenyls using reagents like tert-butyl hydroperoxide (TBHP) can lead to the formation of fluorenones. beilstein-journals.org While this is not a direct cyclization of the diaryl methanol itself, it demonstrates the utility of oxidative methods in forming the fluorene core from related structures.
| Precursor | Reaction Type | Initiator/Reagent | Key Intermediate | Major Product |
| (4-Methoxy-3-methylphenyl)(phenyl)methyl halide | Radical cyclization | Radical initiator (e.g., AIBN, Bu₃SnH) | (4-Methoxy-3-methylphenyl)(phenyl)methyl radical | 2-Methoxy-3-methylfluorene |
Electrophilic and Nucleophilic Functionalization of Aromatic Rings within this compound
The two aromatic rings in this compound exhibit different reactivities towards electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution:
The 4-methoxy-3-methylphenyl ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the methoxy (+M > -I) and methyl (+I) groups. These groups direct incoming electrophiles to the positions ortho and para to themselves. The methoxy group is a powerful ortho, para-director, and the methyl group is a weaker ortho, para-director.
Considering the positions on the substituted ring:
Position 2: Ortho to the methoxy group and ortho to the methyl group. This position is highly activated.
Position 5: Para to the methyl group and meta to the methoxy group. This position is also activated.
Position 6: Ortho to the methoxy group. This position is activated but may be sterically hindered by the adjacent methyl group.
Therefore, electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) is expected to occur predominantly on the substituted ring, likely at position 2 or 5. The unsubstituted phenyl ring is significantly less reactive and would likely only react under more forcing conditions.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAᵣ) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. Neither of the aromatic rings in this compound is a good candidate for a typical SₙAr reaction. The electron-donating groups on the substituted ring make it particularly resistant to nucleophilic attack.
For a nucleophilic substitution to occur, one of the rings would need to be modified with a suitable leaving group (e.g., a halide) and strong electron-withdrawing groups (e.g., nitro groups). For example, if the unsubstituted phenyl ring were to be replaced by a 4-nitrophenyl group and the hydroxyl group were a better leaving group, then nucleophilic attack at the position of the nitro group could be possible.
| Ring System | Reaction Type | Directing Effects of Substituents | Predicted Site of Reaction | Example Reaction |
| 4-Methoxy-3-methylphenyl | Electrophilic Aromatic Substitution | Methoxy: ortho, para-directing (activating); Methyl: ortho, para-directing (activating) | Position 2 (ortho to both) and Position 5 (para to methyl) | Bromination (Br₂/FeBr₃) |
| Phenyl | Electrophilic Aromatic Substitution | Unsubstituted | Less reactive than the substituted ring | Nitration (HNO₃/H₂SO₄) under forcing conditions |
| Both Rings | Nucleophilic Aromatic Substitution | Electron-donating groups are deactivating for SₙAr | Not favorable under standard conditions | - |
Mechanistic Investigations of Reactions Involving 4 Methoxy 3 Methylphenyl Phenyl Methanol
Elucidation of Oxidation Mechanisms: Hydride Transfer, Radical, and Electron Transfer Pathways
The oxidation of benzylic alcohols, such as (4-Methoxy-3-methylphenyl)(phenyl)methanol, to the corresponding ketones is a fundamental transformation in organic synthesis. This process can proceed through several distinct mechanistic pathways, including hydride transfer, radical, and electron transfer mechanisms. The operative pathway is often influenced by the oxidant, reaction conditions, and the electronic properties of the substrate.
Hydride Transfer: In many oxidation reactions, the key step involves the abstraction of a hydride ion (H⁻) from the carbinol carbon. researchgate.netnsf.govnsf.govchemrxiv.org The presence of the electron-donating methoxy (B1213986) and methyl groups on one of the phenyl rings of this compound enhances the electron density at the benzylic position, making the hydride more susceptible to abstraction by a suitable oxidant. This process leads to the formation of a resonance-stabilized carbocation intermediate. Subsequent attack by a nucleophile, often water or a conjugate base, followed by deprotonation, yields the final ketone product.
Radical Pathways: Alternatively, the oxidation can proceed via a radical mechanism. This is often initiated by the abstraction of a hydrogen atom from the hydroxyl group or the benzylic carbon. nih.govrsc.orgchemrxiv.org For instance, oxidation initiated by hydroxyl radicals can lead to the formation of a hydroxy-(phenyl)methyl radical intermediate. chemrxiv.org This radical can then react further, often with molecular oxygen, to form peroxy radicals which ultimately lead to the ketone product. chemrxiv.org The competition between different radical pathways can be influenced by factors such as the presence of radical initiators or inhibitors.
Electron Transfer Pathways: A single electron transfer (SET) from the electron-rich aromatic ring or the oxygen atom to an oxidant can also initiate the oxidation process. nih.gov This generates a radical cation intermediate. Subsequent deprotonation at the benzylic position, followed by a second electron transfer and tautomerization, affords the ketone. The electron-donating substituents on the (4-Methoxy-3-methylphenyl) ring would be expected to facilitate this initial electron transfer step.
The table below summarizes the key intermediates and influencing factors for each oxidation pathway.
| Oxidation Pathway | Key Intermediate | Influencing Factors |
| Hydride Transfer | Resonance-stabilized carbocation | Strong hydride abstracting agents, polar solvents |
| Radical Pathway | Benzylic or hydroxyl radical | Radical initiators, presence of oxygen |
| Electron Transfer | Radical cation | Oxidants with high electron affinity, electron-rich substrates |
Mechanistic Aspects of Nucleophilic Substitutions and Molecular Rearrangements
This compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by another nucleophile. These reactions can proceed through either an S_N_1 or S_N_2 mechanism, with the former being more likely for this secondary benzylic alcohol due to the stability of the potential carbocation intermediate. youtube.com
In an S_N_1 mechanism, the reaction is initiated by the protonation of the hydroxyl group by an acid, followed by the departure of a water molecule to form a benzylic carbocation. This carbocation is stabilized by resonance delocalization of the positive charge onto both aromatic rings. The presence of the electron-donating methoxy and methyl groups further stabilizes this intermediate. The carbocation then reacts with a nucleophile to give the substitution product.
A fascinating aspect of reactions involving carbocation intermediates is the possibility of molecular rearrangements. The Wagner-Meerwein rearrangement, a type of 1,2-shift, can occur if a more stable carbocation can be formed. wikipedia.orgnih.govresearchgate.netimperial.ac.uklibretexts.org In the case of the carbocation derived from this compound, a hydride, aryl, or alkyl shift could potentially occur, although the initial benzylic carbocation is already quite stable. The relative migratory aptitude of different groups (aryl vs. phenyl) would influence the outcome of such a rearrangement.
The table below outlines the key features of nucleophilic substitution and potential rearrangement pathways.
| Reaction Pathway | Key Intermediate | Key Features |
| S_N_1 Substitution | Benzylic carbocation | Stepwise mechanism, favored by polar protic solvents, potential for racemization |
| Wagner-Meerwein Rearrangement | Rearranged carbocation | 1,2-shift of a group (H, alkyl, aryl) to form a more stable carbocation |
Detailed Catalytic Cycle Analysis in Metal-Mediated Transformations
Metal catalysts, particularly palladium complexes, are widely used to effect the oxidation of benzylic alcohols under mild conditions. capes.gov.brnih.govrsc.orgnih.govresearchgate.net A general catalytic cycle for the palladium-catalyzed aerobic oxidation of this compound can be proposed.
The cycle typically begins with the coordination of the alcohol to a Pd(II) species. This is followed by a β-hydride elimination step, where a hydride from the carbinol carbon is transferred to the palladium center, forming a palladium hydride species (Pd(0)-H) and releasing the ketone product. The active Pd(II) catalyst is then regenerated by an oxidant, which is often molecular oxygen in "green" catalytic processes. The presence of a base is often required to facilitate the deprotonation of the alcohol and promote the initial coordination to the metal center.
The efficiency and selectivity of the catalytic cycle can be influenced by various factors, including the nature of the palladium catalyst and its ligands, the solvent, the base, and the reaction temperature. For instance, the use of specific ligands can modulate the electronic and steric properties of the palladium center, thereby affecting the rates of the individual steps in the catalytic cycle.
Below is a simplified representation of a plausible catalytic cycle for the palladium-catalyzed oxidation of this compound.
| Step | Description |
| 1. Ligand Exchange | The alcohol substrate displaces a ligand on the Pd(II) catalyst. |
| 2. Deprotonation | A base removes the proton from the coordinated alcohol, forming an alkoxide complex. |
| 3. β-Hydride Elimination | The C-H bond at the benzylic position is cleaved, transferring a hydride to the palladium and forming the ketone product and a Pd(0)-H species. |
| 4. Reoxidation | The Pd(0) species is reoxidized to Pd(II) by an external oxidant (e.g., O₂), regenerating the active catalyst. |
Isotopic Labeling Studies to Discern Rate-Determining Steps and Intermediates
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By selectively replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can probe the kinetic significance of bond-breaking events involving that atom. This is known as the kinetic isotope effect (KIE).
For the oxidation of this compound, a primary deuterium (B1214612) KIE (k_H_/k_D_ > 1) would be expected if the C-H bond at the benzylic position is broken in the rate-determining step. This would be consistent with a mechanism involving either hydride transfer or a radical pathway where hydrogen atom abstraction is the slow step. The magnitude of the KIE can provide further clues; a large KIE is often indicative of a linear transition state for the hydrogen transfer.
In a study on the monoamine oxidase B (MAO-B) catalyzed oxidation of related compounds, significant deuterium isotope effects were observed, suggesting that the carbon-hydrogen bond cleavage is at least partially rate-determining. nih.govnih.gov Similar studies on the oxidation of this compound with various oxidants could provide crucial evidence to distinguish between different mechanistic proposals.
The following table illustrates how isotopic labeling can be used to probe the mechanism of oxidation.
| Isotopic Labeling Experiment | Expected Outcome for Rate-Determining C-H Cleavage | Mechanistic Implication |
| Replace benzylic H with D | Significant primary kinetic isotope effect (k_H/k_D_ > 1) | C-H bond breaking is part of the rate-determining step. |
| Replace hydroxyl H with D | Solvent isotope effect | Can provide information about the role of proton transfers in the mechanism. |
Kinetic Studies and Determination of Activation Parameters for Key Reactions
Kinetic studies, which measure the rate of a reaction as a function of reactant concentrations and temperature, provide quantitative data for understanding reaction mechanisms. By determining the rate law, one can identify the species involved in the rate-determining step.
For the oxidation of this compound, if the reaction is first order in both the alcohol and the oxidant, it would suggest a bimolecular rate-determining step, consistent with many hydride transfer or radical mechanisms.
Furthermore, by studying the temperature dependence of the reaction rate, one can determine the activation parameters: the activation energy (E_a_), the enthalpy of activation (ΔH_‡), and the entropy of activation (ΔS‡_). These parameters provide insights into the nature of the transition state. For example, a highly negative entropy of activation would suggest a highly ordered transition state, such as in a concerted bimolecular reaction.
| Proposed Mechanism | Expected Relative Activation Energy (E_a) | Expected Entropy of Activation (ΔS_‡_) |
| S_N_1-like (unimolecular C-O cleavage) | Higher | Positive or slightly negative |
| Bimolecular Hydride Transfer | Lower | Negative |
| Radical Chain Reaction | Varies depending on the specific steps | Can be complex |
Spectroscopic and Advanced Analytical Characterization of 4 Methoxy 3 Methylphenyl Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, Pure Shift NMR)
The structural elucidation of (4-Methoxy-3-methylphenyl)(phenyl)methanol would involve a suite of NMR experiments.
¹H NMR: One-dimensional proton NMR would provide initial information on the number and type of protons present. For this molecule, distinct signals would be expected for the aromatic protons on both the phenyl and the 4-methoxy-3-methylphenyl rings, a singlet for the methoxy (B1213986) (-OCH₃) group, a singlet for the methyl (-CH₃) group, a signal for the benzylic proton (-CHOH), and a signal for the hydroxyl (-OH) proton. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: Carbon-13 NMR reveals the number of unique carbon environments. Signals would be observed for the carbons of the two aromatic rings, the methoxy carbon, the methyl carbon, and the benzylic carbon bearing the hydroxyl group. The chemical shifts of the aromatic carbons are influenced by the substituents on the rings. For example, the carbon attached to the methoxy group would appear at a characteristic downfield shift.
2D NMR Techniques: To unambiguously assign these signals and confirm the connectivity, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the aromatic rings. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connections between different fragments of the molecule, such as the position of the methyl and methoxy groups on the benzene (B151609) ring and the connection of the two aryl rings to the methanolic carbon. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is essential for determining the molecule's three-dimensional structure and preferred conformation.
Pure Shift NMR: This advanced technique can simplify complex, overlapping proton spectra by removing the effects of proton-proton coupling, resulting in a spectrum of singlets that is easier to interpret.
A hypothetical ¹H and ¹³C NMR data table based on analysis of similar structures is presented below.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Proton Assignment |
| ~ 7.35-7.25 (m) | Phenyl-H |
| ~ 7.15 (s) | Ar-H (position 2) |
| ~ 7.10 (d) | Ar-H (position 6) |
| ~ 6.85 (d) | Ar-H (position 5) |
| ~ 5.80 (s) | CH-OH |
| ~ 3.85 (s) | OCH₃ |
| ~ 2.20 (s) | CH₃ |
| ~ 2.15 (s, br) | OH |
This table contains predicted data based on structurally related compounds and general NMR principles. Actual experimental values may vary.
Quantitative NMR (qNMR) for Reaction Monitoring and Purity Assessment
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for an identical standard of that substance. By integrating the signal of a specific proton (or nucleus) of the analyte against the signal of a known amount of an internal standard, the exact quantity of the analyte can be calculated. This technique would be highly valuable for monitoring the progress of the synthesis of this compound, for instance, by tracking the disappearance of the starting aldehyde or ketone and the appearance of the alcohol product. Furthermore, qNMR could be employed to accurately determine the purity of the final isolated product.
Stereochemical Assignments and Conformational Analysis via NMR
Since the benzylic carbon of this compound is a stereocenter (unless the molecule is achiral due to a plane of symmetry, which is not the case here), the compound can exist as a pair of enantiomers. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments that result in separate NMR signals for each enantiomer, allowing for the determination of enantiomeric excess.
Conformational analysis, which studies the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, can be investigated using NOESY experiments. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the interacting protons, providing precise information about their spatial proximity and thus the molecule's preferred conformation in solution.
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides essential information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact molecular formula of this compound, which is C₁₅H₁₆O₂. The calculated exact mass for this formula is 228.11503 Da. HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions, thus providing unambiguous confirmation of the compound's identity.
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₅H₁₇O₂⁺ | 229.12231 |
| [M+Na]⁺ | C₁₅H₁₆O₂Na⁺ | 251.10425 |
| [M]⁺ | C₁₅H₁₆O₂⁺ | 228.11503 |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it through collision-induced dissociation, and then analyzing the masses of the resulting fragment ions. This process provides detailed structural information by revealing the molecule's fragmentation pathways.
For this compound, the protonated molecule [M+H]⁺ would likely be selected as the precursor ion. Characteristic fragmentation patterns would include:
Loss of a water molecule (-H₂O): A common fragmentation for alcohols, leading to the formation of a stable carbocation.
Cleavage of the C-C bond between the benzylic carbon and one of the aromatic rings.
Loss of the methoxy group as a methyl radical (-•CH₃) or methanol (B129727) (-CH₃OH).
The analysis of these fragmentation patterns helps to piece together the structure of the molecule, corroborating the findings from NMR spectroscopy.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 229.12 | 211.11 | H₂O | [C₁₅H₁₅O]⁺ |
| 229.12 | 152.08 | C₆H₅• | [C₉H₁₂O₂]⁺ |
| 229.12 | 77.04 | C₈H₉O₂• | [C₆H₅]⁺ |
This table represents plausible fragmentation pathways. The actual observed fragments and their relative intensities would depend on the specific MS/MS conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The key functional groups in this compound are the hydroxyl (-OH) group, the C-O bonds of the alcohol and the methoxy ether, the aromatic C-H bonds, the aliphatic C-H bonds of the methyl group, and the C=C bonds within the aromatic rings.
Expected Infrared (IR) Absorption Bands:
The IR spectrum is expected to show a prominent broad absorption band for the O-H stretching vibration of the alcohol, typically in the range of 3600-3200 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibration of the secondary alcohol would likely appear in the 1200-1000 cm⁻¹ region. pressbooks.pub Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. openstax.org
The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are expected to produce strong bands in the fingerprint region, typically around 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric). The C=C stretching vibrations within the two aromatic rings would give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. openstax.orglibretexts.org The substitution pattern on the benzene rings will influence the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range, providing further structural information. openstax.org
Expected Raman Active Vibrations:
In the Raman spectrum, the non-polar bonds are generally more active. Therefore, the C=C stretching vibrations of the aromatic rings are expected to produce strong signals. The symmetric breathing modes of the phenyl rings would also be prominent. The C-H stretching vibrations will also be visible. Due to its lower polarity, the O-H stretch is typically weaker in Raman than in IR spectroscopy.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3600 - 3200 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |
| C-H (Methyl) | Stretching | 2975 - 2850 | Medium |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Strong, Sharp |
| C-O (Ether, Asymmetric) | Stretching | 1275 - 1200 | Strong |
| C-O (Alcohol) | Stretching | 1200 - 1000 | Strong |
| C-O (Ether, Symmetric) | Stretching | 1075 - 1020 | Strong |
| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | Strong |
This table presents expected vibrational frequencies based on the analysis of functional groups and data from structurally similar compounds.
Electronic Spectroscopy: UV-Vis and Chiroptical Methods (e.g., Electronic Circular Dichroism, ECD)
Electronic spectroscopy probes the electronic transitions within a molecule and is particularly informative for compounds containing chromophores such as aromatic rings.
The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the two phenyl rings. Aromatic compounds typically exhibit a strong absorption band near 205 nm and a less intense, structured band in the 255 to 275 nm range. pressbooks.publibretexts.org
The presence of the methoxy (-OCH₃) group, an auxochrome, on one of the phenyl rings is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect). This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom. The methyl group will have a smaller, but likely additive, bathochromic effect. Therefore, the absorption maxima for this compound are predicted to be at slightly longer wavelengths compared to unsubstituted diphenylmethanol.
Chiroptical Methods: Electronic Circular Dichroism (ECD)
This compound possesses a chiral center at the carbinol carbon, making it a candidate for analysis by chiroptical methods such as Electronic Circular Dichroism (ECD). ECD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of chiral molecules. mdpi.com
For 1,1-diarylcarbinols, the ECD spectrum is known to be highly sensitive to the absolute configuration at the chiral center and the conformation of the molecule, specifically the rotational arrangement of the two aryl groups. mdpi.comnih.govresearchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the ECD spectrum for different stereoisomers and conformers, which can then be compared with the experimental spectrum to determine the absolute configuration of the molecule. mdpi.comnih.govresearchgate.net The ECD spectrum of this compound would be expected to show distinct Cotton effects corresponding to the electronic transitions of the aromatic chromophores, with the sign and magnitude of these effects being dependent on its three-dimensional structure.
| Transition | Expected λmax (nm) | Chromophore |
|---|---|---|
| π → π | ~ 205 - 220 | Phenyl rings |
| π → π | ~ 260 - 280 | Substituted Phenyl rings |
This table presents expected UV-Vis absorption maxima based on the analysis of the chromophores present in the molecule and data from related aromatic compounds.
Computational and Theoretical Studies of 4 Methoxy 3 Methylphenyl Phenyl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (4-Methoxy-3-methylphenyl)(phenyl)methanol, DFT calculations would be instrumental in predicting its ground-state electronic properties. By solving the Kohn-Sham equations for the molecule, one could obtain crucial information such as the total energy, electron density distribution, and the energies of molecular orbitals.
These calculations would allow for the prediction of various reactivity descriptors. For instance, the distribution of electron density and the electrostatic potential surface would highlight the electron-rich and electron-deficient regions of the molecule. This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack. The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's ability to donate or accept electrons, respectively, which is fundamental to understanding its chemical reactivity.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
The presence of rotatable bonds in this compound—specifically around the central carbon atom and the methoxy (B1213986) group—suggests a complex conformational landscape. Molecular Dynamics (MD) simulations could be employed to explore the potential energy surface of the molecule and identify its stable conformers. By simulating the motion of the atoms over time, MD provides a detailed picture of the molecule's flexibility and the energetic barriers between different conformations.
Furthermore, MD simulations can be used to study intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water or a non-polar solvent), it is possible to analyze the formation and dynamics of hydrogen bonds involving the hydroxyl group and interactions with solvent molecules. This would provide valuable information on its solubility and behavior in different chemical environments.
Prediction of Spectroscopic Parameters from First Principles (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly DFT, can be used to predict spectroscopic parameters from first principles. For this compound, this would involve calculating its vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.
The prediction of the infrared (IR) spectrum involves calculating the second derivatives of the energy with respect to the atomic positions. The resulting vibrational frequencies and their corresponding intensities can be compared with experimental IR spectra to aid in the structural elucidation of the compound.
Similarly, NMR chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which is often implemented within a DFT framework. nih.govrsc.org These predicted chemical shifts, when compared to experimental data, can help in assigning the signals in the NMR spectra to specific atoms within the molecule, providing a powerful tool for structure verification. youtube.comyoutube.comyoutube.comyoutube.com
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry offers powerful tools for elucidating reaction mechanisms. For reactions involving this compound, such as its oxidation or substitution reactions, reaction pathway modeling can be performed. This involves identifying the transition state structures that connect reactants to products.
Molecular Orbital Theory and Electron Density Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules. For this compound, an analysis of its molecular orbitals would reveal the nature of bonding and antibonding interactions. The HOMO and LUMO are of particular interest as they are the frontier orbitals that govern many chemical reactions. journalirjpac.comnih.govyoutube.comresearchgate.net
Electron density analysis, based on the results of DFT calculations, can provide further insights. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to partition the electron density and characterize the nature of chemical bonds (e.g., covalent vs. ionic character). The molecular electrostatic potential (MEP) map, which visualizes the electrostatic potential on the electron density surface, would indicate the regions of positive and negative potential, guiding the understanding of non-covalent interactions and reactive sites. journalirjpac.com
Advanced Research Directions and Synthetic Applications of Diaryl Methanols
Development of Novel Catalytic Systems for Diaryl Methanol (B129727) Transformations
The synthesis of chiral diaryl methanols is a significant area of research, primarily achieved through the asymmetric reduction of prochiral diaryl ketones or the addition of aryl organometallic reagents to aldehydes. researchgate.netresearchgate.net Ruthenium-based catalysts, such as RuPHOX-Ru, have demonstrated high efficacy in the asymmetric hydrogenation of diaryl ketones, yielding chiral diaryl methanols with excellent enantioselectivity (up to 99% ee) and high yields. researchgate.netresearchgate.net These reactions are often performed under relatively mild conditions and can be scaled up, highlighting their practical utility. researchgate.net
Another important class of catalysts involves zinc-based systems. The development of mixed aryl alkyl zinc reagents, which can be generated in situ, has been instrumental in overcoming the competitive background reactions often promoted by salt byproducts like lithium chloride, thereby improving enantioselectivities in aldehyde arylations. researchgate.net
Green Chemistry Approaches in the Synthesis and Reactivity of Diaryl Methanols
In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign methods for diaryl methanol synthesis. su.se A prominent green approach is the use of biocatalysts. Whole-cell biotransformations, for instance using the fungus Rhizopus arrhizus, have proven highly effective for the enantioselective reduction of diaryl ketones to their corresponding (S)-diaryl methanols. This method offers high stereoselectivity, operates under mild conditions in an aqueous medium, and avoids the use of heavy metal catalysts. The efficiency of such microbial reductions can be influenced by factors like the electronic nature of substituents on the benzophenone (B1666685) core; electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups like methoxy (B1213986) can slow it down.
Another green strategy is the move towards metal-free catalysis. Researchers have developed sustainable, metal-free methods for producing complex diaryl ethers and amines, which are structurally related to diaryl methanols and often share common synthetic challenges. su.se These methods utilize hypervalent iodine reagents, such as diaryliodonium salts, which are low in toxicity and can be prepared from common starting materials, thus avoiding rare or toxic metal catalysts. su.se
Exploration of New Reaction Pathways for Selective Functionalization of (4-Methoxy-3-methylphenyl)(phenyl)methanol
While specific literature on the selective functionalization of this compound is not extensively detailed, the reactivity of analogous diaryl methanols provides a blueprint for potential transformations. The hydroxyl group is a primary site for functionalization, allowing for etherification, esterification, or substitution reactions.
The two aryl rings offer platforms for regioselective electrophilic or nucleophilic aromatic substitution, guided by the existing methoxy and methyl substituents. The methoxy group on one ring is a strong activating group and directs electrophilic substitution to the ortho and para positions. The methyl group provides weaker activation. This differential activation could be exploited for selective functionalization.
Furthermore, the benzylic alcohol moiety can be oxidized back to the corresponding ketone, (4-methoxy-3-methylphenyl)(phenyl)methanone, providing a route to other derivatives. Alternatively, the hydroxyl group can be replaced by other functionalities through nucleophilic substitution, often proceeding via a stabilized benzylic carbocation intermediate. Research into Lewis acid-promoted reactions of diaryl(gem-dichlorocyclopropyl)methanols has shown that the choice of catalyst (e.g., TiCl₄ vs. silyl (B83357) triflates) can direct regiocontrolled benzannulation, a complex transformation that builds new aromatic rings. nih.gov This demonstrates that sophisticated catalytic systems can precisely control the reactivity of diaryl methanol frameworks, a principle applicable to this compound.
Synthesis of Complex Molecular Architectures Incorporating the this compound Moiety
The this compound moiety can serve as a valuable building block for constructing larger, more complex molecules. Its chiral variants are particularly sought after for the synthesis of pharmaceutically important compounds. researchgate.net For example, chiral diaryl methanols are precursors to drugs like (S)-Orphenadrine and (S)-Neobenodine. researchgate.net
One established application of diaryl methanols is in the synthesis of natural lignan (B3055560) lactones, such as justicidin B and dehydrodesoxypodophyllotoxin. nih.gov These syntheses often involve the elaboration of a diaryl methanol core into a more complex polycyclic system. nih.gov A strategy involving the regiocontrolled benzannulation of a diaryl(cyclopropyl)methanol derivative allows for the controlled construction of α-arylnaphthalene structures, which form the core of these lignans. nih.gov The specific substitution pattern of this compound makes it a potential precursor for novel, unsymmetrically substituted lignan analogues or other complex natural products.
Future Perspectives and Emerging Trends in Diaryl Methanol Research
The research trajectory for diaryl methanols is pointing towards several key areas. A major trend is the continued push for sustainability, focusing on catalysts based on earth-abundant metals like copper and iron, or eliminating metals entirely. researchgate.netresearchgate.net The use of methanol itself as a C1 building block in "borrowing hydrogen" or "hydrogen autotransfer" reactions is a growing field of green chemistry, which could see diaryl methanols used as substrates in novel C-C bond-forming reactions. researchgate.net
Bio-inspired catalysis is also an emerging trend. Mimicking natural enzymatic processes, such as the methanol activation by methyltransferase enzymes, has led to the development of highly efficient binary catalyst systems (e.g., a Brønsted acid and Zn(OTf)₂) for methylation reactions using methanol. nih.gov This approach of learning from nature could inspire new catalysts for transforming diaryl methanols with unprecedented selectivity.
Furthermore, the integration of diaryl methanol chemistry with material science is expanding. The diaryl- and triarylamines and ethers, which can be derived from diaryl methanol precursors, are crucial components in functional materials like organic light-emitting diodes (LEDs) and solar cells. su.se As the demand for advanced materials grows, so will the need for efficient and modular syntheses of their core building blocks, including tailored diaryl methanols like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
